(2R,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate
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Overview
Description
Zoledronic acid . Zoledronic acid is a bisphosphonate used primarily to treat and prevent bone diseases such as osteoporosis, Paget’s disease, and bone metastases from cancers. It is a third-generation bisphosphonate, which means it has a nitrogen atom in its structure, enhancing its potency and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zoledronic acid is synthesized through a multi-step process involving the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis. The key steps include:
Reaction of imidazole with phosphorus trichloride: This step forms a chlorophosphonate intermediate.
Reaction with acetic acid: The intermediate is then reacted with acetic acid to form the bisphosphonate ester.
Hydrolysis: The ester is hydrolyzed to yield zoledronic acid.
Industrial Production Methods
In industrial settings, the production of zoledronic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Zoledronic acid undergoes several types of chemical reactions, including:
Oxidation: Zoledronic acid can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Zoledronic acid can undergo substitution reactions, particularly at the phosphorus atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various phosphonate derivatives, while reduction can produce different hydroxylated forms.
Scientific Research Applications
Zoledronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study bisphosphonate chemistry and its interactions with metal ions.
Biology: Zoledronic acid is used to investigate bone metabolism and the role of bisphosphonates in bone diseases.
Medicine: It is extensively studied for its therapeutic effects in treating osteoporosis, Paget’s disease, and bone metastases.
Industry: Zoledronic acid is used in the development of new bisphosphonate drugs and formulations.
Mechanism of Action
Zoledronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, and when osteoclasts attempt to resorb bone, they take up zoledronic acid. Inside the osteoclasts, zoledronic acid inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and reduced bone resorption.
Comparison with Similar Compounds
Similar Compounds
- Alendronic acid
- Ibandronic acid
- Risedronic acid
Uniqueness
Zoledronic acid is unique among bisphosphonates due to its high potency and long duration of action. It has a stronger affinity for bone mineral and a more prolonged effect on bone resorption compared to other bisphosphonates. This makes it particularly effective in treating severe bone diseases and reducing the risk of fractures in patients with osteoporosis.
Properties
IUPAC Name |
(2R,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)[O-])[NH3+])OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)[O-])[NH3+])OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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